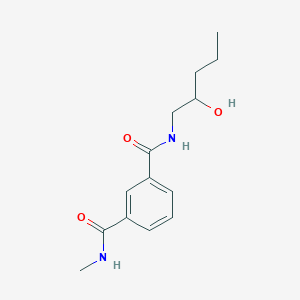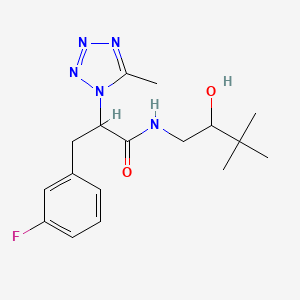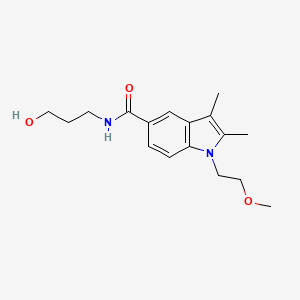
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized by John W. Huffman in 1995. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function. JWH-018 has been extensively studied for its potential therapeutic applications and its effects on the endocannabinoid system.
作用機序
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 receptor. The CB1 receptor is primarily found in the brain and is responsible for regulating various physiological processes, including pain, mood, appetite, and memory. When this compound binds to the CB1 receptor, it activates it and produces its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by various insults. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound is also highly potent, which allows for precise dosing in experiments. However, there are also limitations to its use. This compound is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, this compound has been shown to have significant side effects, including cardiovascular and respiratory effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide. One area of interest is its potential use in the treatment of various neurological conditions, including multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications. Finally, there is a need for further research on the potential side effects of this compound and its safety profile.
合成法
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide can be synthesized by reacting 1-naphthoyl chloride with N-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various animal models. This compound has also been investigated for its potential use in the treatment of various conditions, including multiple sclerosis, neuropathic pain, and epilepsy.
特性
IUPAC Name |
3-N-(2-hydroxypentyl)-1-N-methylbenzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-3-5-12(17)9-16-14(19)11-7-4-6-10(8-11)13(18)15-2/h4,6-8,12,17H,3,5,9H2,1-2H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREXTABPIHZRMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNC(=O)C1=CC=CC(=C1)C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Hydroxypiperidin-1-yl)-[3-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B6641023.png)
![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)
![1-[2-(6-chloropyridin-3-yl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6641041.png)

![3-Methyl-3-[(1-methylpyrazol-4-yl)methylamino]pentan-1-ol](/img/structure/B6641067.png)
![N-[(1-hydroxycycloheptyl)methyl]-2-(4-phenyltriazol-1-yl)acetamide](/img/structure/B6641083.png)
![2-(4-Hydroxyphenyl)-1-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]ethanone](/img/structure/B6641088.png)


![2-fluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-(4-methoxyphenyl)benzamide](/img/structure/B6641115.png)


